![molecular formula C13H20N2O3 B13981018 1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate CAS No. 257937-09-0](/img/structure/B13981018.png)
1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a hydroxypropyl group, and a carbamic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 4-pyridylcarbamic acid with 2-hydroxypropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Products may include ketones or aldehydes.
Reduction: Products may include piperidine derivatives.
Substitution: Products may include various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target proteins, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-hydroxypropyl)carbamic acid tert-butyl ester
- N-(2-hydroxyethyl)carbamic acid tert-butyl ester
- N-(4-pyridyl)carbamic acid tert-butyl ester
Uniqueness
N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both a hydroxypropyl group and a pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
257937-09-0 |
|---|---|
Molekularformel |
C13H20N2O3 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
tert-butyl N-[3-(2-hydroxypropyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-9(16)7-10-8-14-6-5-11(10)15-12(17)18-13(2,3)4/h5-6,8-9,16H,7H2,1-4H3,(H,14,15,17) |
InChI-Schlüssel |
KFDMGCPJARZXHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=CN=C1)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


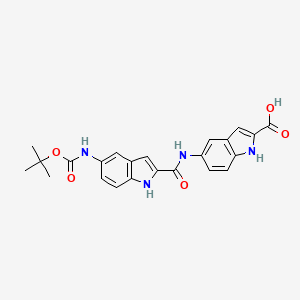
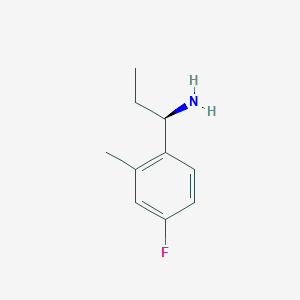



![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
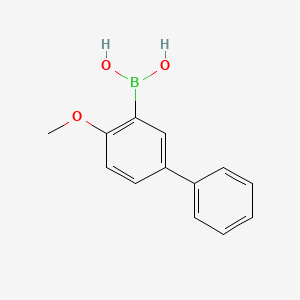
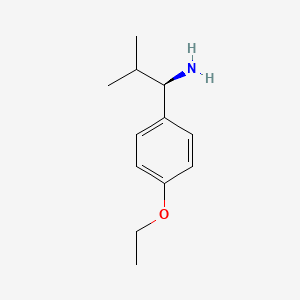



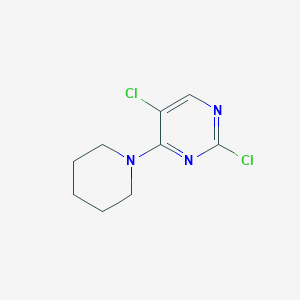
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
